2-(1-adamantyl)ethyl N-phenylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H25NO2 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(1-adamantyl)ethyl N-phenylcarbamate |
InChI |
InChI=1S/C19H25NO2/c21-18(20-17-4-2-1-3-5-17)22-7-6-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H,20,21) |
InChI Key |
MRNXYSWFMUUTMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCOC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Adamantyl Ethyl N Phenylcarbamate and Analogues
Phosgene-Free Synthesis Protocols
The development of phosgene-free synthetic pathways for carbamates is a primary objective in green chemistry. The extreme toxicity of phosgene (B1210022) and its derivatives necessitates alternative methods that utilize less hazardous starting materials. rsc.orggoogle.com These protocols often leverage readily available and non-toxic C1 sources or employ catalytic systems to achieve the desired transformations under milder and more controlled conditions.
The utilization of carbon dioxide (CO₂) as a C1 synthon represents a promising and environmentally friendly approach to carbamate (B1207046) synthesis. oup.com This method is a straightforward and sustainable alternative to traditional phosgene-based chemistry. researchgate.net The general strategy involves the reaction of an amine with CO₂, often in the presence of an electrophile or under catalytic conditions, to form the carbamate product. google.com Most of these approaches depend on the initial production of carbamic acid derivatives from the reaction of CO₂ and amines, which are then reacted with electrophiles like alkyl halides. oup.com While this route is attractive due to the abundance and low cost of CO₂, the process can require elevated temperatures and pressures, as well as the use of dehydrating agents or catalysts to achieve high yields. researchgate.net A key advantage of this method is its potential for high chemoselectivity, with amines being activated in the presence of other functional groups. researchgate.net
Transition metal catalysis has become a versatile tool for synthesizing a variety of functional groups, including carbamates, through efficient and atom-economical pathways. rsc.org Various metal-based systems have been developed to mediate the formation of carbamates from non-toxic starting materials, offering attractive alternatives to conventional synthetic routes. rsc.org
Organotin compounds, particularly dibutyltin (B87310) dialkoxides, have been identified as effective catalysts for the synthesis of carbamates from amines and carbon dioxide. Research has demonstrated a halogen-free process for producing N-phenylcarbamates using these catalysts. researchgate.net In a notable example, aniline (B41778) was reacted with dibutyltin dimethoxide (nBu₂Sn(OMe)₂) under 5 MPa of carbon dioxide pressure, resulting in the formation of methyl N-phenylcarbamate. researchgate.net This reaction proceeded efficiently, achieving a high yield in a short period. researchgate.net The mechanism of organotin catalysis in urethane (B1682113) formation has been a subject of intensive investigation, highlighting its importance in the chemical industry. researchgate.net
Table 1. Dibutyltin Dialkoxide Catalyzed Synthesis of Methyl N-Phenylcarbamate| Catalyst | Substrates | Pressure (CO₂) | Yield | Time | Source |
|---|---|---|---|---|---|
| nBu₂Sn(OMe)₂ | Aniline, Methanol (B129727) (from alkoxide) | 5 MPa | 80% | 20 min | researchgate.net |
This table summarizes the reported yield and reaction conditions for the synthesis of methyl N-phenylcarbamate using a dibutyltin dialkoxide catalyst.Titanium alkoxides have emerged as highly efficient catalysts for the one-pot, phosgene-free synthesis of N-phenylcarbamates from aromatic amines, CO₂, and the titanium alkoxide itself, which serves as the alcohol source. oup.combates.edu This facile method allows for the transformation of both aliphatic and aromatic amines into their corresponding carbamates in good yields within a short reaction time. oup.com For instance, the reaction of aniline with titanium methoxide (B1231860) (Ti(OMe)₄) under 5 MPa of CO₂ pressure produced methyl N-phenylcarbamate in 85% yield in just 20 minutes. oup.comresearchgate.netbates.edu Similarly, using titanium n-butoxide (Ti(OnBu)₄) under the same conditions resulted in a near-quantitative 99% yield of n-butyl N-phenylcarbamate. nih.gov A significant advantage of this system is the potential for catalyst regeneration; the titanium-containing residues can be reacted with dimethyl carbonate or an alcohol to regenerate the active titanium alkoxide catalyst. oup.combates.edunih.gov
Table 2. Titanium Alkoxide Catalyzed Synthesis of N-Phenylcarbamates| Catalyst/Alkoxide Source | Amine | Pressure (CO₂) | Product | Yield | Time | Source |
|---|---|---|---|---|---|---|
| Titanium Methoxide (Ti(OMe)₄) | Aniline | 5 MPa | Methyl N-phenylcarbamate | 85% | 20 min | bates.edu, researchgate.net, oup.com |
| Titanium n-Butoxide (Ti(OnBu)₄) | Aniline | 5 MPa | n-Butyl N-phenylcarbamate | 99% | 20 min | nih.gov |
This table presents comparative data on the synthesis of different N-phenylcarbamate esters using titanium alkoxide catalysts.Platinum group metals are also instrumental in catalyzing reactions involving carbamate functionalities, often leading to more complex molecular architectures. While direct synthesis from CO₂ or CO is less commonly reported than for palladium, platinum catalysts are known to mediate unique transformations of carbamate-containing molecules. For example, platinum-catalyzed cyclization of N-allyl carbamates has been used to synthesize 5-vinyloxazolidinones, which are biologically active compounds. researchgate.net Another study reported the synthesis of indole-3-carboxylates through the platinum-catalyzed cyclization of ortho-alkynylphenyl carbamates. researchgate.net Furthermore, platinum(IV) carbamate complexes have been synthesized by reacting organic isocyanates with platinum(IV) dihydroxide precursors. mit.eduacs.orgnih.gov These examples demonstrate the utility of platinum group metals in the formation and subsequent transformation of carbamate-containing compounds, enabling the synthesis of diverse and complex analogues.
Heterogeneous Catalysis in Sustainable Carbamate Synthesis
The synthesis of carbamates, including adamantyl derivatives, is increasingly benefiting from the development of sustainable methods that utilize heterogeneous catalysts. These catalysts offer significant advantages, such as ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions compared to their homogeneous counterparts.
One prominent approach involves the use of metal oxide-based catalysts. For instance, a mixed-oxide catalyst, TiO2–Cr2O3/SiO2, has proven effective for the synthesis of various N-substituted carbamates from amines, urea (B33335), and alcohols, with yields reaching 95-98%. rsc.orgresearchgate.net The high activity of this catalyst is attributed to its acidic and basic sites. rsc.orgresearchgate.net Another example is the use of CaO, which has shown high conversion and selectivity in the methanolysis of N-phenylurea to produce N-phenylcarbamate. researchgate.net Zirconium(IV) catalysts have also been employed in the exchange processes of dialkyl carbonates and carbamates with amines to yield carbamates and ureas. organic-chemistry.org
The direct synthesis of carbamates from carbon dioxide (CO2) and amines is a particularly attractive green alternative. acs.orgacs.org Recyclable heterogeneous catalyst systems have been developed that enable this reaction to proceed under environmentally benign conditions, such as low pressure and temperature. acs.org For example, potassium carbonate (K2CO3), an inexpensive and non-toxic salt, can catalyze the direct synthesis of carbamates from amines, silicate (B1173343) esters, and CO2. acs.org This method is applicable to both alkyl and aromatic amines. acs.org
Furthermore, patent literature describes the use of binary oxides with the formula LiₓMₓO₂, where M is a lanthanoid or other specified metal, as catalysts for preparing carbamates, particularly aromatic ones, from organic amines and dicarbonates. google.com Supported metal catalysts, such as those comprising a group 12-15 metal compound on a substrate, have also been reported for the synthesis of aromatic carbamates. google.com
The following table summarizes various heterogeneous catalysts used in carbamate synthesis:
Table 1: Heterogeneous Catalysts in Carbamate Synthesis
| Catalyst | Reactants | Product | Key Features |
| TiO2–Cr2O3/SiO2 | Amine, Urea, Alcohol | N-Substituted Carbamate | High yields (95-98%), reusable catalyst. rsc.orgresearchgate.net |
| CaO | N-Phenylurea, Methanol | N-Phenylcarbamate | High conversion and selectivity. researchgate.net |
| Zirconium(IV) | Dialkyl Carbonate/Carbamate, Amine | Carbamate/Urea | Catalyzes exchange reactions. organic-chemistry.org |
| K2CO3 | Amine, Silicate Ester, CO2 | Carbamate | Inexpensive, non-toxic, direct synthesis from CO2. acs.org |
| LiₓMₓO₂ | Organic Amine, Organic Dicarbonate | Aromatic Carbamate | Binary oxide catalyst. google.com |
| Supported Group 12-15 Metal Compound | Organic Carbonate, Aromatic Amine/Urea | Aromatic Carbamate | Supported metal catalyst. google.com |
Alternative C-N Bond Formation Strategies
In the pursuit of more sustainable and cost-effective synthetic methods, metal-free C-N coupling reactions have emerged as a viable alternative to traditional transition-metal-catalyzed processes for carbamate synthesis. preprints.org These methods circumvent the need for often toxic and expensive metal catalysts. preprints.org
One notable approach involves a three-component coupling of amines, carbon dioxide, and halides. This reaction can be efficiently promoted by cesium carbonate and TBAI (tetrabutylammonium iodide), offering mild reaction conditions and short reaction times. organic-chemistry.org A key advantage of this method is the avoidance of common side reactions such as N-alkylation of the amine and overalkylation of the carbamate. organic-chemistry.org
Another metal-free strategy utilizes iodine and TBHP (tert-butyl hydroperoxide) to facilitate the synthesis of carbamates from amines and hydrazine (B178648) formate. researchgate.net This reaction proceeds through the formation of an alkoxycarbonyl radical, which then undergoes a cross-coupling reaction. researchgate.net The method is lauded for its broad functional group tolerance and the use of inexpensive and readily available starting materials. researchgate.net
Furthermore, reactions of sulfonamides with (Z)-1,2-dichloroalkenes or alkynyl chlorides provide a robust transition-metal-free pathway to ynamides, which are precursors to various nitrogen-containing compounds. organic-chemistry.org
The following table provides examples of metal-free C-N coupling reactions for carbamate synthesis:
Table 2: Metal-Free C-N Coupling Reactions for Carbamate Synthesis
| Reagents | Coupling Partners | Product | Key Features |
| Cs2CO3, TBAI | Amine, CO2, Halide | Carbamate | Mild conditions, short reaction times, avoids side reactions. organic-chemistry.org |
| Iodine, TBHP | Amine, Hydrazine Formate | Carbamate | Broad functional group tolerance, inexpensive reagents. researchgate.net |
| - | Sulfonamide, (Z)-1,2-dichloroalkene/Alkynyl chloride | Ynamide | Robust, tolerates various functional groups. organic-chemistry.org |
The aminolysis of carbonate esters represents a straightforward and widely used method for the synthesis of carbamates. This reaction involves the nucleophilic attack of an amine on a carbonate ester, leading to the formation of a carbamate and an alcohol byproduct.
This method has been successfully applied in the synthesis of complex molecules, such as novel chiral selectors based on cellulose (B213188) 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate). abo.fi In this synthesis, a reactive carbonate moiety is introduced and subsequently undergoes aminolysis with an enantiopure amine. abo.fi
The reactivity in aminolysis can be influenced by the nature of the carbonate ester and the amine. For instance, in the synthesis of carbamates from amines and dialkyl carbonates, the choice of leaving group in the carbonate and the entering amine group can affect the reaction outcome. researchgate.net Studies have shown that for general aliphatic amines reacting with dimethyl carbonate in the presence of an ionic liquid catalyst, high yields (>98%) and purity (>98%) of the corresponding carbamate can be achieved. google.com
The reaction of phenyl N-phenylcarbamate with amines can proceed via an isocyanate intermediate, as demonstrated by both theoretical and experimental studies. acs.org This highlights the mechanistic diversity within aminolysis reactions.
The following table illustrates examples of carbamate synthesis via aminolysis of carbonate esters:
Table 3: Aminolysis of Carbonate Esters for Carbamate Synthesis
| Carbonate Ester | Amine | Product | Application/Key Feature |
| Phenyl Chloroformate derivative on Cellulose | (R)- or (S)-α-phenylethylamine | Chiral Cellulose Carbamate Selector | Regioselective synthesis. abo.fi |
| Dialkyl Carbonates | Various Amines | N-Substituted Carbamate | Study of leaving and entering group effects. researchgate.net |
| Dimethyl Carbonate | Aliphatic Amines | Aliphatic Carbamate | High yield and purity with ionic liquid catalyst. google.com |
| Phenyl N-Phenylcarbamate | Amines | N-Substituted Carbamate | Proceeds via an isocyanate intermediate. acs.org |
Derivatization and Structural Modification Strategies for Adamantyl Carbamates
The properties of adamantyl carbamates can be fine-tuned by introducing a wide array of substituents on the nitrogen atom. This is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound.
A general and efficient method for the synthesis of N-aryl carbamates is the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.edu This methodology provides access to major carbamate protecting groups and can be applied to a broad range of substrates. mit.edu Copper-catalyzed cross-coupling reactions also offer a mild and efficient route to N-arylcarbamates from azidoformates and boronic acids. organic-chemistry.org
For the synthesis of N-alkyl carbamates, a one-pot, three-component coupling of primary amines, CO2, and an alkyl halide in the presence of cesium carbonate and TBAI has been reported. acs.org This method is convenient and allows for the generation of large combinatorial libraries. acs.org
The following table provides examples of reactions for introducing varied N-substituents on carbamates:
Table 4: Introduction of Varied N-Substituents
| Reaction Type | Reagents | N-Substituent Introduced | Key Features |
| Palladium-catalyzed cross-coupling | Aryl chloride/triflate, Sodium cyanate, Alcohol | Aryl | Broad substrate scope, access to protecting groups. mit.edu |
| Copper-catalyzed cross-coupling | Azidoformate, Boronic acid | Aryl | Mild conditions, efficient. organic-chemistry.org |
| Three-component coupling | Primary amine, CO2, Alkyl halide | Alkyl | One-pot synthesis, suitable for combinatorial libraries. acs.org |
Modifications of the adamantane (B196018) skeleton itself can lead to novel carbamate derivatives with unique properties. While direct functionalization of the adamantane core can be challenging, several strategies have been developed.
The construction of the adamantane framework from simpler, substituted monocyclic compounds offers a "ground-up" approach to access substituted adamantane derivatives that are difficult to obtain through direct functionalization. nih.gov This strategy allows for the synthesis of 1,2-disubstituted adamantane derivatives, which are chiral. nih.gov
Annulated carbamates derived from adamantane have been shown to be precursors for the ring contraction of the adamantane framework to noradamantane derivatives. rsc.orgnih.govrsc.org This reaction, promoted by triflic acid, involves decarboxylation and a subsequent nucleophilic 1,2-alkyl shift. rsc.orgnih.gov The resulting noradamantane iminium salts can be trapped with nucleophiles to afford various noradamantane amino derivatives. rsc.orgnih.gov
The Ritter reaction, which involves the reaction of an alcohol or halide with a nitrile in the presence of a catalyst, can be used to synthesize N-(adamantan-1-yl)amides, which are structurally related to carbamates. researchgate.net Various catalysts, including copper and manganese compounds, have been employed for this transformation. researchgate.net
The following table summarizes strategies for the modification of the adamantyl core in the context of carbamate-related structures:
Table 5: Modifications of the Adamantyl Core
| Strategy | Starting Material | Product | Key Features |
| "Ground-up" Synthesis | Substituted monocyclic compounds | Substituted adamantane derivatives | Access to otherwise inaccessible substitution patterns. nih.gov |
| Ring Contraction | Annulated adamantane carbamate | Noradamantane derivatives | Triflic acid-promoted decarboxylation and rearrangement. rsc.orgnih.govrsc.org |
| Ritter Reaction | Adamantan-1-ol/halide, Nitrile | N-(Adamantan-1-yl)amide | Catalyzed by copper or manganese compounds. researchgate.net |
Advanced Structural Characterization and Spectroscopic Analysis of Adamantyl N Phenylcarbamates
X-ray Crystallographic Analysis for Conformational Insights
While a specific crystal structure for 2-(1-adamantyl)ethyl N-phenylcarbamate is not publicly available, the solid-state conformations and intermolecular interactions of related N-phenylcarbamates and adamantane (B196018) derivatives have been extensively studied, providing a strong basis for understanding its likely structural characteristics.
The crystal structure of N-phenylcarbamates is often stabilized by a network of intermolecular hydrogen bonds. nih.gov Specifically, the N-H group of the carbamate (B1207046) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor, leading to the formation of one-dimensional polymeric chains or more complex three-dimensional networks. nih.govnih.gov
In addition to conventional hydrogen bonding, weaker interactions such as C-H···π interactions are also crucial in stabilizing the crystal packing of aromatic compounds. nih.gov In the case of this compound, the phenyl ring can participate in such interactions with C-H bonds from neighboring adamantyl or ethyl groups. The adamantyl cage itself, with its numerous C-H bonds, provides ample opportunity for these types of weak, yet collectively significant, interactions.
Table 1: Potential Intermolecular Interactions in Solid-State this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bonding | N-H (carbamate) | C=O (carbamate) | Formation of chains or sheets, primary stabilization |
| C-H···π Interactions | C-H (adamantyl, ethyl) | π-system (phenyl ring) | Directional packing, stabilization of aromatic stacking |
| van der Waals Forces | Adamantyl, Phenyl, Ethyl | Adamantyl, Phenyl, Ethyl | Overall crystal cohesion and density |
Advanced Solution-State Spectroscopic Techniques in Elucidating Molecular Structure
Spectroscopic methods provide invaluable information about the structure and dynamics of molecules in solution, where they often exhibit greater conformational freedom than in the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state conformation of molecules. For this compound, both ¹H and ¹³C NMR would provide characteristic signals for the adamantyl, ethyl, and phenyl moieties. scielo.org.za The chemical shifts of the protons and carbons in the ethyl linker would be particularly sensitive to the molecule's conformation, as their electronic environment changes with rotation around the C-C and C-O bonds.
Dynamic NMR (DNMR) studies at variable temperatures could reveal information about rotational barriers, for instance, around the adamantyl-alkyl bond or the C-N bond of the carbamate. nih.govorientjchem.org The presence of rotamers (conformational isomers) might be observable at low temperatures, where their interchange becomes slow on the NMR timescale. orientjchem.org Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide through-space correlations between protons, offering direct evidence for the proximity of different parts of the molecule and thus helping to define its preferred solution-state conformation.
Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Adamantyl C-H | 1.5 - 2.0 | Multiplets |
| Ethyl -CH₂- (adjacent to adamantyl) | ~1.5 - 1.7 | Triplet |
| Ethyl -CH₂- (adjacent to oxygen) | ~4.1 - 4.3 | Triplet |
| Phenyl C-H | 7.0 - 7.5 | Multiplets |
| Carbamate N-H | Variable (broad singlet) | Singlet |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. In this compound, the carbamate group would give rise to several characteristic vibrational bands. mdpi.com The N-H stretching vibration is typically observed in the range of 3200-3400 cm⁻¹. researchgate.net The C=O stretching vibration of the carbamate is a strong band usually found between 1680 and 1730 cm⁻¹. nih.gov The position of these bands can be influenced by hydrogen bonding; a lower C=O stretching frequency, for example, can indicate the participation of the carbonyl group in hydrogen bonding. mdpi.com
The adamantyl group has a series of characteristic C-H stretching and bending vibrations. deepdyve.com The phenyl group will also exhibit characteristic bands corresponding to C-H stretching, C=C stretching in the aromatic ring, and out-of-plane bending vibrations. researching.cn
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H (carbamate) | Stretching | 3200 - 3400 |
| C=O (carbamate) | Stretching | 1680 - 1730 |
| C-N (carbamate) | Stretching | 1200 - 1300 |
| C-H (adamantyl) | Stretching | 2850 - 2950 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
Resonance and Conformational Dynamics of the Carbamate Moiety
The carbamate group (-NH-C(=O)-O-) is a key structural motif that exhibits interesting electronic and conformational properties. nih.gov Due to resonance, the C-N bond has partial double bond character, which restricts rotation around this bond. nih.gov This restricted rotation can lead to the existence of syn and anti conformers. nih.gov The energy barrier for this rotation is generally lower in carbamates than in amides. nih.gov
Three main resonance structures contribute to the electronic distribution of the carbamate moiety, which influences its geometry and reactivity. nih.govnih.gov The planarity of the carbamate group is a consequence of this resonance stabilization. The substituents on the nitrogen and oxygen atoms can influence the relative energies of the syn and anti conformers and the barrier to their interconversion. nih.gov In this compound, the steric bulk of the adamantylethyl and phenyl groups will play a significant role in determining the preferred conformation around the C-N bond.
Experimental Determination of C-N Rotational Barriers
For N-phenylcarbamates, the rotational barrier is generally observed to be around 12.5 kcal/mol. nih.gov This is notably lower than the barrier for N-alkylcarbamates, which is approximately 16 kcal/mol. nih.gov The delocalization of the nitrogen lone pair into the phenyl ring in N-phenylcarbamates leads to a decrease in the C–N bond's double bond character, thereby lowering the energy required for rotation.
Further investigations into sterically hindered systems, such as t-butyl N-methyl-N-aryl carbamates, have revealed rotational barriers in the range of 11–13 kcal/mol, as determined by variable temperature ¹H NMR spectroscopy. researchgate.net In these studies, the exchange between the syn and anti rotamers was slow enough at low temperatures to observe separate signals, allowing for the calculation of the free energy of activation (ΔG‡) for the rotational process. nd.edu
The introduction of the exceptionally bulky 2-(1-adamantyl)ethyl group is anticipated to exert a significant steric influence on the C-N rotational barrier. While electronic effects from the adamantyl group are minimal due to its aliphatic nature, steric hindrance between the adamantyl moiety and the phenyl ring in the transition state of rotation could potentially increase the rotational barrier compared to less bulky N-alkyl-N-phenylcarbamates. However, without direct experimental measurement for this compound, this remains a well-founded hypothesis based on established principles of steric effects on reaction barriers.
Table 1: Experimentally Determined C-N Rotational Barriers in Representative Carbamates
| Compound Class | Specific Example | Rotational Barrier (ΔG‡, kcal/mol) | Reference |
| N-Alkylcarbamate | General | ~16 | nih.gov |
| N-Phenylcarbamate | General | ~12.5 | nih.gov |
| t-Butyl N-methyl-N-phenylcarbamate | - | 11-13 | researchgate.net |
| N-(2-pyrimidyl)carbamates | - | <9 | nih.gov |
This table presents a summary of experimentally determined rotational barriers for different classes of carbamates to provide context for the expected barrier in this compound.
Influence of Adamantyl Substitution on Carbamate Conformation
The bulky and rigid adamantyl group is expected to have a profound impact on the conformational preferences of the carbamate linkage in this compound. Carbamates can exist as two planar conformers, syn and anti, which arise from the restricted rotation around the C-N bond. The equilibrium between these conformers is influenced by the steric and electronic nature of the substituents on the nitrogen and oxygen atoms.
In the case of sterically demanding carbamates, such as t-butyl N-methyl-N-aryl carbamates, molecular modeling and NMR studies suggest a preference for the syn rotamer. nd.edu This preference is attributed to a repulsive steric interaction between the carbonyl oxygen and the face of the N-aryl ring in the anti conformation. nd.edu The syn conformation places the bulky t-butyl group in a shielding region above the face of the N-aryl ring, which is energetically more favorable. nd.edu
Extrapolating from these findings, the 2-(1-adamantyl)ethyl group in the target molecule would likely dictate a strong preference for a specific conformation to minimize steric strain. Given the significant steric bulk of the adamantyl cage, it is highly probable that the molecule will adopt a conformation that positions this group away from the phenyl ring. This would likely favor a syn-like arrangement where the adamantylethyl substituent and the carbonyl oxygen are on the same side of the C-N bond, thus avoiding a clash with the phenyl ring that would occur in an anti-like conformation.
While X-ray crystallographic data for this compound is not available in the surveyed literature, studies on other adamantane-containing compounds have demonstrated the ability of the adamantyl moiety to serve as an effective building block for creating specific three-dimensional structures with defined conformations. nih.gov The rigid and voluminous nature of the adamantane cage often leads to looser crystal packing and can enforce specific torsional angles within the molecule. nih.gov
Table 2: Factors Influencing Carbamate Conformation and Predicted Effect of Adamantyl Substitution
| Influencing Factor | General Observation in Carbamates | Predicted Influence of 2-(1-adamantyl)ethyl Group |
| Steric Hindrance | Bulky substituents on the nitrogen atom can favor one rotamer over the other to minimize steric repulsion. For instance, a t-butyl group favors the syn conformation in N-aryl carbamates. nd.edu | The exceptionally bulky adamantyl group is expected to strongly favor the syn conformation to avoid steric clashes with the phenyl ring. |
| Electronic Effects | Electron-withdrawing groups on the N-aryl ring can influence the C-N bond character and rotational barrier. nd.edu | The adamantyl group is primarily an aliphatic, electron-donating group (by induction), which is not expected to have a strong electronic influence on the phenyl ring or the carbamate resonance. |
| Crystal Packing | The conformation observed in the solid state is a result of both intramolecular forces and intermolecular packing forces. Adamantyl groups can lead to less dense crystal packing. nih.gov | In a crystalline state, the adamantyl group would likely dominate the packing arrangement, potentially leading to a conformation that minimizes intermolecular steric interactions. |
This table summarizes the key factors that govern carbamate conformation and provides a predictive analysis of how the 2-(1-adamantyl)ethyl substituent would influence the conformational equilibrium of N-phenylcarbamate.
Computational Chemistry and Theoretical Studies on 2 1 Adamantyl Ethyl N Phenylcarbamate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For adamantane (B196018) derivatives and carbamates, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide reliable insights into their geometry and electronic behavior. rsc.org While direct DFT studies on 2-(1-adamantyl)ethyl N-phenylcarbamate are not extensively documented in the literature, the electronic structure can be inferred from studies on its constituent functional groups.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. In the context of this compound, the HOMO is expected to be localized on the electron-rich N-phenylcarbamate moiety, while the LUMO would also be associated with this part of the molecule. The adamantyl group, being a saturated hydrocarbon, primarily influences the electronic properties through steric effects and by providing a rigid scaffold.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity towards electrophiles and nucleophiles. For analogous carbamate (B1207046) systems, DFT calculations have been employed to determine these properties and predict their chemical behavior. nih.gov
Table 1: Representative Reactivity Descriptors for a Phenylcarbamate System (Calculated using DFT)
| Descriptor | Definition | Typical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 to 7.0 |
| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 |
| Electron Affinity (A) | -ELUMO | 0.5 to 1.5 |
| Electronegativity (χ) | (I + A) / 2 | 3.5 to 4.5 |
| Chemical Hardness (η) | (I - A) / 2 | 2.5 to 3.5 |
Note: The values presented are representative for phenylcarbamate systems and are intended for illustrative purposes. Specific values for this compound would require dedicated calculations.
Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis are computational methods used to study the distribution of electron density in a molecule and the interactions between orbitals. NPA provides a more realistic assignment of atomic charges compared to other methods. In this compound, NPA would likely show negative charges on the oxygen and nitrogen atoms of the carbamate group, reflecting their higher electronegativity, while the carbon and hydrogen atoms would carry positive charges.
Potential Energy Surface (PES) Analysis for Conformational Preferences
The flexibility of the ethyl linker and the rotational freedom around the C-N and C-O bonds of the carbamate group mean that this compound can exist in multiple conformations. Potential Energy Surface (PES) analysis is a computational technique used to explore these different conformations and identify the most stable ones. By systematically changing key dihedral angles and calculating the corresponding energy, a map of the conformational landscape can be generated.
For phenylcarbamates, the orientation of the phenyl group relative to the carbamate plane and the conformation of the carbamate group itself (syn or anti) are of particular interest. nih.gov The bulky adamantyl group will impose significant steric constraints, likely favoring extended conformations to minimize steric hindrance. PES scans can reveal the energy barriers between different conformers, providing insight into the molecule's dynamic behavior in solution. cwu.edu
Molecular Dynamics Simulations for Dynamic Behavior
While PES analysis provides a static picture of the conformational landscape, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes in a simulated environment, such as a solvent.
MD simulations can provide information on the flexibility of the molecule, the time scales of conformational transitions, and the influence of the solvent on its structure. For a molecule with a bulky and hydrophobic adamantyl group, MD simulations could be particularly useful for studying its aggregation behavior in different solvents and its interactions with other molecules. Recent computational studies on the adamantane cation have utilized MD simulations to investigate fragmentation dynamics and internal conversion processes. researchgate.net
Energy Frameworks and Quantitative Topological Analysis of Intermolecular Interactions
In the solid state, the packing of this compound molecules is governed by a network of intermolecular interactions. The "energy frameworks" approach is a computational tool used to visualize and quantify these interactions in a crystal lattice. This method involves calculating the interaction energies between a central molecule and its neighbors and representing them as a 3D framework.
For adamantane-containing compounds, van der Waals interactions, particularly C-H···H-C contacts, are known to play a crucial role in the crystal packing. rsc.orgnih.gov The carbamate group can participate in hydrogen bonding (N-H···O) and other dipole-dipole interactions. researchgate.net A quantitative topological analysis of the electron density, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), can further characterize the nature and strength of these intermolecular interactions. mdpi.com By combining energy frameworks and QTAIM, a detailed understanding of the forces that hold the crystal together can be achieved, which is important for understanding its physical properties.
Theoretical Insights into Carbamate Resonance and Bond Character
Theoretical calculations can provide quantitative insights into the degree of resonance by analyzing bond lengths, bond orders, and the energy of the n -> π* interaction from NBO analysis. The degree of resonance in the carbamate group of this compound is expected to be influenced by the electronic properties of the phenyl group and the steric environment created by the adamantyl moiety. Computational studies on various carbamates have shown that the rotational barrier around the C-N bond is typically in the range of 10-15 kcal/mol. acs.org
Reactivity and Chemical Transformations of 2 1 Adamantyl Ethyl N Phenylcarbamate
Reactions Involving the Carbamate (B1207046) Linkage
The carbamate group (-NH-C(O)-O-) is an amide-ester hybrid and its reactivity reflects this dual nature. Reactions typically target the electrophilic carbonyl carbon or the N-H bond.
The cleavage of the carbamate linkage in 2-(1-adamantyl)ethyl N-phenylcarbamate can proceed through several mechanisms, with the specific pathway being highly dependent on the reaction conditions, particularly pH.
Under alkaline conditions, the hydrolysis of N-phenylcarbamates is proposed to proceed via an elimination-addition mechanism known as the E1cB (Elimination Unimolecular conjugate Base) mechanism. acs.org This pathway involves the initial deprotonation of the carbamate nitrogen to form an anionic intermediate. This is followed by the rate-determining elimination of the aryloxide leaving group to form a highly reactive phenyl isocyanate intermediate, which is then rapidly attacked by water or hydroxide (B78521) ions to yield aniline (B41778) and carbon dioxide. acs.orgnih.gov
The rate of this hydrolysis is significantly influenced by the steric hindrance around the ester group. The bulky 2-(1-adamantyl)ethyl moiety is expected to sterically shield the carbonyl carbon from direct nucleophilic attack (a potential BAc2 mechanism), making the E1cB pathway more favorable. Studies on the hydrolysis of other sterically hindered esters have shown dramatically reduced reaction rates compared to their less hindered counterparts. researchgate.net For instance, the saponification of esters with bulky groups often requires harsh conditions, such as high temperatures or the use of specialized non-aqueous systems to achieve reasonable reaction times. researchgate.net
Table 1: Comparison of Relative Hydrolysis Rates for Analogous Carbamates under Basic Conditions (Illustrative)
| Carbamate Structure | Relative Rate | Probable Mechanism | Steric Hindrance |
| Ethyl N-phenylcarbamate | 100 | E1cB / BAc2 | Low |
| Isopropyl N-phenylcarbamate | 50 | E1cB / BAc2 | Moderate |
| tert-Butyl N-phenylcarbamate | 5 | Primarily E1cB | High |
| This compound (Predicted) | < 5 | Primarily E1cB | Very High |
Note: The data in this table is illustrative and based on general principles of organic reactivity, not on experimental data for the specific compounds listed.
The hydrogen atom on the nitrogen of the carbamate linkage is acidic and can be replaced by various electrophiles.
Nitrosation: Secondary amides and carbamates can undergo N-nitrosation in the presence of nitrosating agents like nitrous acid (HNO₂) or nitrosonium tetrafluoroborate (B81430) (NOBF₄). nih.govcore.ac.uk This reaction involves the electrophilic attack of the nitrosonium ion (NO⁺) on the nitrogen atom of the carbamate. libretexts.org The resulting N-nitroso-N-phenylcarbamate is expected to be unstable. The steric bulk of the adamantyl group in this compound could potentially hinder the approach of the nitrosating agent, thereby slowing down the reaction rate compared to less hindered carbamates. core.ac.uk
Other N-H Reactions: The N-H bond can also participate in other reactions typical of secondary amines and amides. For example, it can be deprotonated by a strong base to form an anion, which can then act as a nucleophile in alkylation or acylation reactions. It can also engage in condensation reactions. For instance, N-phenylcarbamates have been shown to react with formaldehyde (B43269) in the presence of an acid catalyst. researchgate.net
Catalytic Transformations Utilizing Adamantyl Carbamates as Substrates
The bulky and rigid adamantane (B196018) cage, coupled with the versatile carbamate functionality, makes this compound and related adamantyl carbamates intriguing substrates for a variety of catalytic transformations. Research in this area, while not extensive on this specific molecule, has explored the reactivity of both the adamantane core and the carbamate group in the presence of various catalysts. These studies pave the way for novel synthetic routes and the functionalization of this unique class of compounds.
The primary focus of catalytic transformations involving adamantyl carbamates can be broadly categorized into two main areas: reactions that target the C-H bonds of the adamantane skeleton and those that involve the carbamate moiety.
One of the most significant challenges in synthetic chemistry is the selective functionalization of C-H bonds, particularly the strong, unactivated C-H bonds found in alkanes like adamantane. chemrxiv.org The adamantane cage possesses two types of C-H bonds: tertiary at the bridgehead positions and secondary at the methylene (B1212753) bridges. The tertiary C-H bonds are generally more reactive, and catalysts have been developed to selectively target these positions. For instance, photoredox and hydrogen-atom transfer (HAT) catalysis have emerged as powerful tools for the direct functionalization of adamantanes. chemrxiv.org These methods allow for the introduction of various functional groups, such as alkyl groups, onto the adamantane core under mild conditions. While these studies may not have used this compound specifically, the principles are directly applicable. The carbamate group, being relatively robust, would likely be tolerated under many of these catalytic conditions, allowing for the selective modification of the adamantyl portion of the molecule.
Transition metal catalysis has also been employed for the transformation of adamantane derivatives. researchgate.net Catalytic systems based on metals like palladium, rhodium, and ruthenium can facilitate a range of reactions, including halogenation, oxidation, and alkylation of the adamantane core. researchgate.net The presence of the carbamate group could potentially influence the regioselectivity of these reactions through directing effects, although this remains an area for further investigation.
The carbamate group itself can also be a site for catalytic transformations. The application of transition metal catalysts for the C-H activation of carbamates is a well-established field. magtech.com.cn In the context of N-aryl carbamates, catalysts based on palladium, rhodium, ruthenium, or iridium can direct the functionalization of the ortho C-H bonds of the N-aryl group. magtech.com.cn This allows for the introduction of a variety of substituents, leading to the synthesis of more complex molecules. For this compound, this would mean that the phenyl ring could be catalytically modified.
Furthermore, the carbamate linkage can be susceptible to cleavage under certain catalytic conditions. For instance, the synthesis of N-aryl carbamates can be achieved through the palladium-catalyzed coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.edu Reversing this type of reaction could potentially be a method for the catalytic degradation or transformation of the carbamate.
The table below summarizes some of the catalytic transformations that are relevant to adamantyl carbamates, based on studies of related compounds.
| Catalyst Type | Substrate Type | Transformation | Potential Application to this compound |
| Photoredox/HAT Catalysts | Adamantanes | C-H Alkylation | Functionalization of the adamantane cage |
| Transition Metals (Pd, Rh, Ru) | Adamantane Derivatives | Halogenation, Oxidation, Alkylation | Modification of the adamantane core |
| Transition Metals (Pd, Rh, Ru, Ir) | N-Aryl Carbamates | ortho-C-H Functionalization of the Aryl Group | Modification of the N-phenyl group |
| Palladium Catalysts | Aryl Halides, Alcohols, NaOCN | Carbamate Synthesis | Potential for catalytic cleavage of the carbamate |
It is important to note that the specific catalytic behavior of this compound will depend on the interplay between the adamantyl group and the N-phenylcarbamate moiety. The steric bulk of the adamantyl group could influence the accessibility of the carbamate to a catalyst, and conversely, the electronic properties of the carbamate could affect the reactivity of the adamantane C-H bonds. Future research will likely focus on elucidating these interactions to develop highly selective and efficient catalytic transformations for this and related adamantyl carbamates.
Mechanistic Investigations of Carbamate Formation and Chemical Reactivity
Elucidation of Reaction Pathways for Phosgene-Free Synthesis
The synthesis of carbamates has traditionally involved the use of phosgene (B1210022), a highly toxic reagent. Consequently, the development of phosgene-free synthetic routes is a critical area of research. For 2-(1-adamantyl)ethyl N-phenylcarbamate, several phosgene-free pathways can be postulated based on established methodologies for N-aryl carbamate (B1207046) synthesis.
One of the most common phosgene-free methods involves the reaction of an alcohol with an isocyanate. In the context of this compound, this would involve the reaction of 2-(1-adamantyl)ethanol with phenyl isocyanate. The mechanism of this reaction is well-understood and proceeds through the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This initial attack forms a tetrahedral intermediate, which then undergoes proton transfer to yield the final carbamate product. The bulky adamantyl group is expected to influence the reaction rate primarily through steric hindrance.
Another significant phosgene-free approach is the catalytic carbonylation of amines and alcohols. For instance, the palladium-catalyzed cross-coupling of aryl halides with sodium cyanate (B1221674) in the presence of an alcohol provides a direct route to N-aryl carbamates. mit.edu In this scenario, 2-(1-adamantyl)ethanol could serve as the alcohol component. The reaction likely proceeds through the in-situ formation of an isocyanate intermediate. mit.edu
Furthermore, methods utilizing carbon dioxide as a C1 source are gaining prominence. The direct synthesis of carbamates from amines, CO2, and alcohols can be achieved using various catalysts, such as cerium oxide. rsc.org This "green" approach avoids the use of toxic reagents and is highly atom-economical. The main pathway in this catalytic system is suggested to involve the reaction of the amine with either dimethyl carbonate or its precursor, which is formed from CO2 and the alcohol. rsc.org
Alternative phosgene-free syntheses include the reaction of anilines with methyl carbamate in the presence of a catalyst like ZnCl2, which has shown high conversion and selectivity for methyl N-phenyl carbamate. researchgate.net The transamidation reaction between various amines and urea (B33335) in the presence of CO2 and water also presents a viable route. researchgate.net
Table 1: Overview of Phosgene-Free Synthetic Pathways for Carbamates
| Reaction Type | Reactants | Key Intermediates | Catalyst Examples |
|---|---|---|---|
| Alcoholysis of Isocyanates | Alcohol, Isocyanate | Tetrahedral intermediate | Often uncatalyzed or base-catalyzed |
| Catalytic Carbonylation | Aryl halide, NaOCN, Alcohol | Isocyanate | Palladium complexes |
| Direct CO2 Utilization | Amine, CO2, Alcohol | Carbamic acid | Cerium oxide, Titanium alkoxides researchgate.net |
| Transcarbamoylation | Amine, Carbamate | - | ZnCl2 |
| Reaction with Urea | Amine, Urea, Alcohol | - | TiO2-Cr2O3/SiO2 |
Detailed Studies on Catalytic Cycle Intermediates
In palladium-catalyzed syntheses of N-aryl carbamates, the catalytic cycle is believed to involve the formation of an isocyanate intermediate. mit.edu The cycle would likely initiate with the oxidative addition of an aryl halide to a low-valent palladium complex. Subsequent reaction with sodium cyanate would lead to the formation of an arylpalladium cyanate complex, which could then rearrange to an arylisocyanate-palladium species. Reductive elimination would release the aryl isocyanate, which is then trapped by the alcohol (in this case, 2-(1-adamantyl)ethanol) to form the carbamate product and regenerate the active palladium catalyst.
For catalytic systems employing tertiary amines in the reaction of isocyanates with alcohols, a concerted termolecular mechanism has been proposed. rsc.org In this model, the catalyst, alcohol, and isocyanate form a ternary complex, facilitating the nucleophilic attack of the alcohol on the isocyanate. In contrast, anionic catalysts are suggested to proceed through a stepwise mechanism involving the formation of an alcoholate anion, which is a more potent nucleophile. rsc.org
In the context of CO2 utilization, the reaction of amines and CO2 can lead to the formation of carbamic acid intermediates. nih.gov These intermediates can be stabilized by a bifunctional organocatalyst, which then activates them for subsequent reactions, such as enantioselective carbon-oxygen bond formation in the synthesis of cyclic carbamates. nih.gov While not directly applicable to the linear structure of this compound, this highlights the importance of carbamic acid intermediates in certain catalytic pathways.
The hydrolysis of carbamates, a reverse reaction, has been shown to proceed through an E1cb mechanism involving an isocyanate intermediate, which is supported by trapping experiments. rsc.org This further underscores the prevalence of isocyanate species as key intermediates in both the formation and decomposition of carbamates.
Kinetics and Thermodynamics of Carbamate Transformations
The kinetics and thermodynamics of carbamate formation provide valuable information about reaction rates, equilibrium positions, and the influence of reactant structure on reactivity. For the formation of this compound from 2-(1-adamantyl)ethanol and phenyl isocyanate, the reaction is expected to follow second-order kinetics, being first order in each reactant. osti.gov
Kinetic studies of the reaction between phenyl isocyanate and various alcohols have shown that the rate is influenced by the structure of the alcohol. cdnsciencepub.comresearchgate.netkuleuven.be Primary alcohols are generally more reactive than secondary alcohols, and steric hindrance around the hydroxyl group can significantly decrease the reaction rate. kuleuven.benih.gov The bulky adamantyl group in 2-(1-adamantyl)ethanol would be expected to sterically hinder the approach of the alcohol to the isocyanate, resulting in a lower rate constant compared to less hindered secondary alcohols. For example, the reaction rate constant for the reaction between a secondary alcohol and phenylisocyanate has been reported to be significantly smaller than for primary alcohols. researchgate.net
The activation energy for the reaction between phenyl isocyanate and secondary-butyl alcohol has been reported to be around 9.9 to 12.5 kcal/mol, depending on the reaction conditions. cdnsciencepub.com It is plausible that the activation energy for the reaction involving 2-(1-adamantyl)ethanol would be in a similar or slightly higher range due to the increased steric bulk.
Table 2: Kinetic Parameters for the Reaction of Phenyl Isocyanate with Alcohols
| Alcohol | Reaction Order | Activation Energy (kcal/mol) | Relative Rate |
|---|---|---|---|
| n-Butyl alcohol | Second | 8.1 - 11.5 cdnsciencepub.com | Higher |
| s-Butyl alcohol | Second | 9.9 - 12.5 cdnsciencepub.com | Lower |
| 2-(1-adamantyl)ethanol | Second (expected) | Expected to be in a similar or higher range | Expected to be lower due to steric hindrance |
Stereochemical Aspects of Adamantyl Carbamate Reactions
The stereochemistry of reactions involving the bulky and rigid adamantyl group is an area of significant interest. The adamantane (B196018) cage itself is achiral, but substitution can lead to chiral molecules. In the case of this compound, if the ethyl chain were to contain a chiral center, the adamantyl group could exert significant stereochemical control over subsequent reactions.
The stereochemical outcome of a reaction is determined by the mechanism and the spatial arrangement of the reactants and intermediates. lumenlearning.com In nucleophilic addition reactions to a carbonyl or isocyanate group, the approach of the nucleophile can be influenced by the steric bulk of neighboring groups. libretexts.org The large adamantyl group in 2-(1-adamantyl)ethanol would likely direct the approach of phenyl isocyanate to the less hindered face of the alcohol, although in this specific achiral molecule, this has no stereochemical consequence.
However, if a chiral center were present adjacent to the adamantyl group, the steric hindrance it imposes could lead to high diastereoselectivity in reactions. For instance, in electrophilic substitution reactions, the adamantyl group can influence the stereochemical outcome. researchgate.net The rigid and well-defined structure of the adamantane cage makes it a useful tool for controlling the stereochemistry of reactions. rijournals.com
In general, reactions at a chiral center can proceed with either retention or inversion of configuration, or lead to racemization, depending on whether the mechanism is concerted or involves intermediates. lumenlearning.com For reactions involving adamantyl-containing compounds, the bulky nature of the adamantyl group can sterically inhibit certain reaction pathways, potentially leading to a higher degree of stereochemical control. acs.org
Advanced Methodologies in Chemical Synthesis and Characterization Applied to Adamantyl Carbamates
Novel Catalyst Design and Optimization for Carbamate (B1207046) Synthesis
The synthesis of carbamates, traditionally reliant on hazardous reagents like phosgene (B1210022), has shifted towards safer and more efficient catalytic methods. nih.gov The development of novel catalysts is paramount for the synthesis of sterically hindered compounds like adamantyl carbamates. Research into catalysts for N-phenyl carbamate synthesis, in particular, has yielded promising results that can be extrapolated to adamantyl-containing structures.
One innovative approach involves the use of cerium-based complex oxides. acs.org For the synthesis of methyl N-phenyl carbamate from aniline (B41778) and dimethyl carbonate, CuO-CeO2 has demonstrated superior catalytic performance. acs.org The efficacy of these catalysts is linked to the presence of Ce³⁺ ions, oxygen vacancies, and weak Lewis acid sites, which facilitate the reaction. acs.org The optimization of such catalysts involves doping the CeO2 lattice with various second metals (e.g., Cu, Zn, Mn) to enhance the synergistic interactions and modify the catalyst's electronic and acidic properties. acs.org
Another significant advancement is the use of ionic liquid-promoted metal acetates. acs.org Zinc acetate (B1210297), when promoted by an ionic liquid such as [bmim]PF6, has shown excellent catalytic activity for producing methyl N-phenyl carbamate. acs.org Spectroscopic and theoretical studies suggest that a hydrogen bond forms between the zinc acetate and the ionic liquid, altering the coordination structure of the zinc. This change facilitates the coordination of the carbonate reactant, making it more susceptible to nucleophilic attack by the amine, thereby accelerating carbamate formation. acs.org These systems offer high conversion rates and selectivity under suitable conditions. acs.org
These catalytic systems, while demonstrated for simpler N-phenyl carbamates, provide a strong foundation for designing catalysts for the synthesis of 2-(1-adamantyl)ethyl N-phenylcarbamate. The challenge lies in accommodating the bulky adamantyl group, which may require modification of the catalyst's active sites to improve accessibility and reduce steric hindrance.
Table 1: Comparison of Modern Catalytic Systems for N-Phenyl Carbamate Synthesis
| Catalyst System | Key Features | Typical Reactants | Potential for Adamantyl Carbamates |
|---|---|---|---|
| Ce-Based Complex Oxides (e.g., CuO-CeO2) | Relies on oxygen vacancies, Ce³⁺ content, and weak Lewis acidity. acs.org | Aniline, Dimethyl Carbonate acs.org | High potential, but may require pore size/active site modification to accommodate the bulky adamantyl group. |
| Ionic Liquid-Promoted Zinc Acetate (e.g., Zn(OAc)₂-[bmim]PF₆) | Ionic liquid alters zinc coordination, activating the carbonate reactant. acs.org | Aniline, Dimethyl Carbonate acs.org | Promising due to the tunable nature of ionic liquids, which could be designed to create a suitable steric environment. |
| Palladium-Based Catalysts | Used in oxidative carbonylation of arylamines, offering an alternative to phosgene-based routes. researchgate.net | Arylamines, Carbon Monoxide researchgate.net | Applicable for introducing the N-phenylcarbamate moiety, though catalyst tolerance to the adamantyl group needs to be assessed. |
In-Situ Spectroscopic Monitoring of Reaction Processes
Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. In-situ spectroscopic techniques allow for real-time monitoring of chemical transformations as they occur within the reaction vessel, providing invaluable data without the need for sampling and quenching. nih.gov For the synthesis of adamantyl carbamates, Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful tools.
In-situ FTIR spectroscopy can track the progress of a reaction by monitoring the appearance and disappearance of characteristic vibrational bands. nih.gov In the synthesis of this compound, one could monitor:
The disappearance of the N-H stretching vibrations of the amine reactant.
The consumption of the isocyanate or carbonate reactant, marked by changes in their respective characteristic peaks.
The emergence of the carbamate functional group, identifiable by its strong C=O stretching vibration (typically around 1700-1730 cm⁻¹) and N-H bending and C-N stretching vibrations. mdpi.com
This continuous monitoring enables precise determination of reaction endpoints, identification of intermediates, and optimization of parameters like temperature and catalyst loading in real-time. nih.gov For instance, in-situ FTIR has been effectively used to study carbonation reactions, providing insights into reaction rates and product formation under various conditions. nih.gov
Raman spectroscopy offers complementary information and is particularly advantageous for monitoring reactions in aqueous or highly absorbing media where FTIR can be challenging. mdpi.com It can detect key functional groups and molecular fingerprint regions, allowing for the selective identification of reactants, products, and intermediates. mdpi.com The ability to use fiber-optic probes makes it highly adaptable for integration into various reactor types.
Table 2: Key Spectroscopic Markers for In-Situ Monitoring of Adamantyl Carbamate Synthesis
| Functional Group | Spectroscopic Technique | Characteristic Band/Shift (Approximate) | Significance in Reaction Monitoring |
|---|---|---|---|
| Amine (N-H Stretch) | FTIR | 3300-3500 cm⁻¹ | Disappearance indicates consumption of the starting amine. |
| Isocyanate (-N=C=O Stretch) | FTIR | 2250-2275 cm⁻¹ | Disappearance indicates consumption of the isocyanate intermediate/reactant. |
| Carbamate (C=O Stretch) | FTIR / Raman | 1700-1730 cm⁻¹ | Appearance and growth of this strong band confirms product formation. |
| Carbamate (C-N Stretch) | FTIR / Raman | 1250-1350 cm⁻¹ | Correlates with the formation of the carbamate linkage. mdpi.com |
| Adamantyl Cage (C-H Bending/Rocking) | Raman | 700-1000 cm⁻¹ | Can serve as a stable internal standard to quantify changes in other peaks. |
Automation and High-Throughput Synthesis Strategies for Carbamate Libraries
The discovery of new bioactive molecules or materials often requires the synthesis and screening of large numbers of related compounds, known as chemical libraries. Automation and high-throughput synthesis are essential for generating these libraries efficiently. researchgate.netneb.com These strategies are highly applicable to the creation of adamantyl carbamate libraries, allowing for systematic variation of both the adamantyl substituent and the N-aryl/alkyl group to explore structure-activity relationships.
Automated synthesis platforms can perform repetitive liquid handling, heating, cooling, and purification steps, significantly increasing throughput and reproducibility. nih.gov For carbamate library synthesis, an automated workflow could involve dispensing a common adamantyl alcohol precursor into an array of reaction wells, followed by the addition of different isocyanates or amine/carbonate combinations. researchgate.net
A key component of this strategy is high-throughput purification. Traditional purification methods like column chromatography are bottlenecks in library synthesis. Modern automated systems utilize mass-directed preparative HPLC to rapidly purify hundreds of samples. nih.gov This workflow can be fully integrated, from the initial analytical assessment of the crude reaction mixture to preparative purification, fraction quality control, and reformatting of the purified compounds into standardized solutions ready for screening. nih.gov
Furthermore, flow synthesis offers a powerful alternative to traditional batch processing for library generation. chemrxiv.org In a flow chemistry setup, reactants are continuously pumped through heated or catalyzed reactor coils. By introducing mixtures of building blocks, highly diverse libraries can be generated rapidly. This approach has been adapted for automated flow peptide synthesis and could be applied to produce polyamide or polyester (B1180765) libraries, a concept that extends to carbamates. chemrxiv.org Such a system would enable the rapid generation of a diverse library of adamantyl carbamates by systematically varying the inputs into the flow reactor.
Table 3: High-Throughput Workflow for Adamantyl Carbamate Library Synthesis
| Stage | Technology/Method | Key Advantages |
|---|---|---|
| 1. Reaction Setup | Automated Liquid Handling (Robotic dispensers) | Precise and reproducible dispensing of reactants into multi-well plates (e.g., 96 or 384 wells), minimizing manual error. neb.com |
| 2. Synthesis | Parallel Batch Reactors or Automated Flow Synthesis | Enables simultaneous synthesis of hundreds of unique compounds or rapid sequential synthesis in a flow system. chemrxiv.org |
| 3. Workup & Purification | Automated High-Throughput Preparative HPLC-MS | Mass-directed purification isolates the target compound from each reaction mixture with high purity and efficiency. researchgate.netnih.gov |
| 4. Quantification & Plating | Charged Aerosol Detection (CAD) and Automated Reformatting | Provides accurate quantification of purified compounds and plates them into standardized formats for biological or material screening. researchgate.net |
Future Directions in Fundamental Chemical Research of Adamantyl N Phenylcarbamates
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The development of efficient, selective, and sustainable synthetic methods for adamantyl N-phenylcarbamates is a cornerstone of future research. Traditional methods for carbamate (B1207046) synthesis often rely on hazardous reagents such as phosgene (B1210022) and isocyanates. nih.govresearchgate.net Modern synthetic chemistry is increasingly focused on greener alternatives that minimize waste, reduce energy consumption, and utilize renewable feedstocks.
Future research in this area will likely focus on several key strategies:
Carbon Dioxide as a C1 Building Block: The use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source for carbamate synthesis is a highly attractive avenue. nih.govrsc.org Research could focus on developing catalytic systems that can efficiently couple 2-(1-adamantyl)ethylamine, aniline (B41778), and CO₂ to form the target carbamate. researchgate.net This approach aligns with the principles of green chemistry by utilizing a greenhouse gas as a chemical feedstock. rsc.org
Catalytic C-H Functionalization of Adamantane (B196018): The adamantane cage possesses tertiary (bridgehead) and secondary C-H bonds with high bond dissociation energies. nih.gov Developing catalytic methods for the direct and selective functionalization of these C-H bonds would provide a more atom-economical route to adamantyl-containing building blocks. acs.orguiowa.edu Future work could explore photoredox or metal-catalyzed hydrogen atom transfer (HAT) to selectively functionalize the adamantane core, which can then be elaborated to the desired ethyl N-phenylcarbamate. nih.govchemrxiv.org
Flow Chemistry for Continuous Synthesis: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved safety, scalability, and reaction control. nih.govnih.gov The development of a continuous flow process for the synthesis of "2-(1-adamantyl)ethyl N-phenylcarbamate" could enable a more efficient and reproducible production of this compound. nih.govunimi.it This would be particularly beneficial for overcoming the challenges associated with handling reactive intermediates and for enabling the integration of multiple reaction steps into a single, streamlined process. nih.gov
Organocatalysis for Metal-Free Synthesis: The use of metal-free organocatalysts for the synthesis of N-aryl carbamates is a growing area of research. scispace.comnih.gov These catalysts can offer high selectivity under mild reaction conditions, avoiding the potential for metal contamination in the final product. nih.gov Future studies could focus on identifying and optimizing organocatalysts for the reaction of 2-(1-adamantyl)ethyl alcohol with phenyl isocyanate or for the direct coupling of 2-(1-adamantyl)ethylamine with a suitable carbonyl source and aniline.
The following table summarizes potential novel synthetic routes and their advantages:
| Synthetic Route | Key Features | Potential Advantages |
| CO₂-Based Synthesis | Utilizes CO₂ as a C1 building block with a suitable catalyst. rsc.orgresearchgate.net | Sustainable, atom-economical, avoids toxic reagents. |
| C-H Functionalization | Direct, selective functionalization of the adamantane C-H bonds. nih.govacs.org | Reduces the number of synthetic steps, improves atom economy. |
| Continuous Flow Synthesis | Reaction is performed in a continuous flow reactor. nih.govnih.gov | Enhanced safety, scalability, and process control. |
| Organocatalysis | Employs metal-free catalysts for the carbamate formation. scispace.comnih.gov | Avoids metal contamination, often proceeds under mild conditions. |
Exploration of Unconventional Reactivity Pathways
The unique steric and electronic properties of the adamantyl group can give rise to unconventional reactivity. Future research should aim to explore and harness these properties to discover novel chemical transformations.
Cage-Opening and Rearrangement Reactions: While the adamantane cage is known for its stability, under certain conditions, it can undergo rearrangement or fragmentation. researchgate.net Investigating the reactivity of "this compound" under forcing conditions (e.g., strong acids, high temperatures, or photochemical activation) could lead to the discovery of novel skeletal rearrangements. The carbamate moiety could act as a directing or participating group in these transformations, leading to complex and potentially useful molecular architectures.
Remote Functionalization: The rigid adamantane scaffold can serve as a template for directing chemical reactions to specific sites on the molecule. Future work could explore the use of the N-phenylcarbamate group to direct the functionalization of the adamantane cage at positions remote from the point of attachment. This could be achieved through intramolecular hydrogen atom transfer or by using the carbamate as a coordinating group for a metal catalyst.
Mechanochemical Activation: Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly emerging field in sustainable chemistry. Investigating the mechanochemical reactivity of "this compound" could reveal novel solid-state transformations that are not accessible in solution. This could lead to the development of solvent-free synthetic methods and the discovery of new polymorphic forms of the compound.
Advanced Computational Modeling for Predictive Chemical Properties
Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules. Future research on adamantyl N-phenylcarbamates will greatly benefit from the application of advanced computational modeling techniques.
Conformational Analysis and Reactivity Prediction: The conformational flexibility of the ethyl linker and the orientation of the N-phenylcarbamate group relative to the adamantane cage can have a significant impact on the molecule's properties and reactivity. Detailed computational studies using methods such as density functional theory (DFT) can provide insights into the preferred conformations and predict the most likely sites for chemical reactions.
Modeling of Non-Covalent Interactions: The bulky and lipophilic adamantane group can participate in a variety of non-covalent interactions, such as van der Waals forces and hydrophobic interactions. Computational modeling can be used to understand and quantify these interactions, which is crucial for predicting the behavior of these molecules in biological systems or in the formation of supramolecular assemblies.
In Silico Design of Derivatives: Computational methods can be used to design new derivatives of "this compound" with tailored properties. By systematically modifying the structure of the molecule in silico, it is possible to predict how these changes will affect its electronic properties, reactivity, and potential for specific applications. This can help to guide synthetic efforts and accelerate the discovery of new functional molecules.
Integration of Adamantyl Carbamates into New Chemical Technologies
The unique properties of adamantyl N-phenylcarbamates make them promising candidates for integration into a variety of new chemical technologies.
Advanced Materials Chemistry: The rigid and bulky adamantane group can be used to control the packing and morphology of polymers and other materials. Incorporating "this compound" as a monomer or an additive into polymers could lead to materials with enhanced thermal stability, mechanical strength, and desirable optical or electronic properties. The N-phenylcarbamate group can also participate in hydrogen bonding, which can be used to create self-assembling materials.
Novel Synthetic Reagents: The adamantyl group can be used as a "steric handle" to control the stereochemistry of chemical reactions. Future research could explore the use of chiral derivatives of "this compound" as catalysts or chiral auxiliaries in asymmetric synthesis. The carbamate moiety can also be designed to be a cleavable directing group, allowing for the selective functionalization of other molecules.
Design of Chemically Tunable Adamantyl Carbamate Systems
The ability to tune the chemical and physical properties of adamantyl N-phenylcarbamates is essential for their application in various fields. Future research should focus on the design of systems where these properties can be controlled through external stimuli.
Photoresponsive Systems: By incorporating photoswitchable groups into the N-phenylcarbamate moiety or the adamantane cage, it may be possible to create molecules whose properties can be controlled by light. For example, a photoisomerizable group could be used to change the conformation of the molecule, which could in turn alter its binding affinity for a biological target or its self-assembly behavior.
Redox-Active Systems: The introduction of redox-active groups would allow for the electrochemical control of the molecule's properties. This could be useful for applications in molecular electronics or for the development of sensors that can detect specific analytes through changes in their redox potential.
pH-Responsive Systems: The incorporation of acidic or basic functional groups would make the properties of the adamantyl carbamate system sensitive to changes in pH. This could be exploited for the development of drug delivery systems that release their cargo in response to the acidic environment of tumor tissues or for the creation of materials that change their properties in response to changes in environmental pH.
By pursuing these future research directions, the scientific community can unlock the full potential of "this compound" and related compounds, leading to new discoveries and innovations in a wide range of chemical disciplines.
Q & A
Q. What established synthetic routes are available for 2-(1-adamantyl)ethyl N-phenylcarbamate, and how can reaction conditions be optimized for yield?
The synthesis of carbamate derivatives typically involves two key steps: (1) introducing the adamantyl group and (2) forming the carbamate linkage. For the adamantyl moiety, adamantylation of phenolic substrates (e.g., using adamantanol derivatives or Friedel-Crafts alkylation) is common . The carbamate group is formed via reaction of an alcohol (e.g., 2-(1-adamantyl)ethanol) with phenyl isocyanate in the presence of a catalyst like HCl . Optimizing yield requires controlling stoichiometry, solvent polarity (e.g., chloroform), and catalytic acid concentration. For example, in analogous carbamate syntheses, yields >80% are achieved using a 1:1 molar ratio of alcohol to isocyanate and 0.5–1.0% HCl .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR identify adamantyl protons (δ 1.6–2.1 ppm) and carbamate carbonyl signals (δ 150–155 ppm) .
- X-ray Crystallography : Resolves disorder in adamantyl groups and hydrogen-bonding networks (e.g., N–H···O interactions) critical for stability .
- FT-IR : Confirms carbamate C=O stretches (~1700 cm) and N–H vibrations (~3300 cm) .
Advanced Questions
Q. How do reaction parameters (e.g., temperature, catalyst) influence the regioselectivity of adamantylation and carbamate formation?
Adamantylation is sensitive to Lewis acid catalysts (e.g., AlCl) and temperature. Elevated temperatures (>80°C) favor para-substitution in phenolic substrates, while lower temperatures (<50°C) may lead to ortho/meta mixtures . For carbamate formation, polar aprotic solvents (e.g., DMF) enhance reactivity, and acidic conditions (pH 4–6) minimize side reactions like hydrolysis . Table 1 summarizes key parameters:
| Step | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Adamantylation | AlCl, 80°C, toluene | 70–85% | |
| Carbamate Formation | Phenyl isocyanate, HCl (1%), CHCl, RT | 75–90% |
Q. What intermolecular interactions govern the solid-state stability of this compound?
X-ray studies of analogous carbamates reveal that N–H···O hydrogen bonds between the carbamate NH and carbonyl oxygen form 1D chains, enhancing crystallinity . Weak C–H···π interactions between adamantyl C–H and phenyl rings further stabilize the lattice. Disorder in adamantyl groups (observed in similar structures) may reduce melting points but does not compromise thermal stability up to 150°C .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
Density Functional Theory (DFT) calculations on carbamate derivatives show that electron-withdrawing groups on the phenyl ring increase electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attack (e.g., by amines or water) . Molecular dynamics simulations can model solvent effects, predicting hydrolysis rates in aqueous buffers .
Regulatory and Safety Considerations
Q. What regulatory frameworks apply to adamantyl-containing compounds like this compound?
Adamantyl derivatives (e.g., N-adamantyl indoles) are classified as controlled substances in some jurisdictions due to structural similarities to synthetic cannabinoids . Researchers must comply with DEA Schedule I analog regulations (U.S.) and analogous EU directives. Proper licensing is required for synthesis, storage, and disposal .
Methodological Challenges
Q. How can researchers resolve contradictions in biological activity data for carbamate derivatives?
Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay conditions. Standardizing protocols (e.g., fixed pH, incubation time) and using orthogonal assays (e.g., fluorescence-based and radiometric enzyme tests) improve reproducibility . Meta-analyses of PubChem BioAssay data (e.g., AID 1347403) can identify outlier datasets .
Data Contradiction Analysis
Q. Why do different studies report varying yields for carbamate syntheses?
Yield disparities stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
